

A Comparative Analysis of Chloroform-d Purity from Leading Suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroform-d

Cat. No.: B032938

[Get Quote](#)

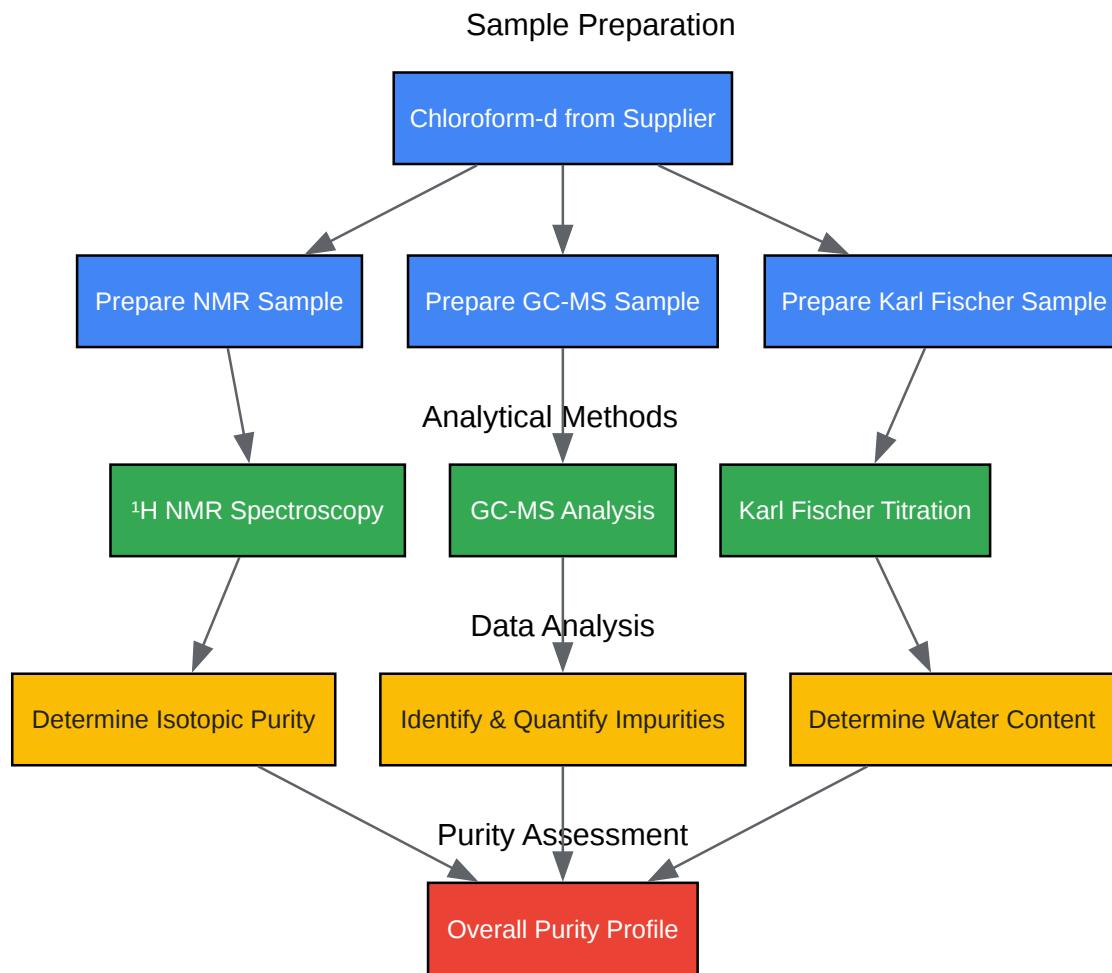
For researchers, scientists, and professionals in drug development, the purity of solvents is paramount to ensure the accuracy and reproducibility of experimental results. **Chloroform-d** (CDCl_3), a common solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, is no exception. Impurities, even in trace amounts, can interfere with spectral analysis, leading to erroneous conclusions. This guide provides an objective comparison of **Chloroform-d** purity from several major suppliers, supported by established analytical methods.

Key Purity Parameters

The quality of **Chloroform-d** is primarily assessed based on the following parameters:

- Isotopic Purity (atom % D): This indicates the percentage of deuterium atoms relative to the total number of hydrogen isotopes (protium and deuterium) at the hydrogenated position of the chloroform molecule. Higher isotopic purity is crucial for minimizing the residual solvent peak in ^1H NMR spectra.
- Water Content (ppm or %): Water is a common impurity in deuterated solvents and can obscure signals of interest in the NMR spectrum. It is typically measured by Karl Fischer titration.
- Chemical Purity (%): This refers to the absence of other organic compounds. These impurities can arise from the manufacturing process or degradation of the solvent. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying such impurities.

- Stabilizer: **Chloroform-d** can degrade over time to form acidic byproducts. A stabilizer, such as silver foil or amylene, is often added to inhibit this process.


Comparative Data

The following table summarizes the typical purity specifications of **Chloroform-d** from various reputable suppliers. The data presented is a synthesis of information from publicly available Certificates of Analysis (COA) and product specifications. It is important to note that batch-to-batch variability can occur, and users should always refer to the COA provided with their specific product.

Supplier	Product Grade	Isotopic Purity (atom % D)	Water Content	Chemical Purity (%)	Stabilizer
Sigma-Aldrich	NMR Spectroscopy Grade	≥ 99.8	≤ 0.01%	≥ 99.5	Silver foil or Amylene
High Purity	≥ 99.96	≤ 0.005%	≥ 99.8	Silver foil	
Cambridge Isotope Laboratories (CIL)	Standard	≥ 99.8	Not specified	≥ 99.5	Silver foil
High Purity	≥ 99.96	Not specified	≥ 99.5	Silver foil	
Acros Organics (Fisher Scientific)	For NMR	≥ 99.8	Not specified	Not specified	Silver foil or None
Eurisotop	NMR Grade	≥ 99.8	≤ 0.01%	Not specified	Silver foil
ARMAR Isotopes	NMR Grade	≥ 99.8	Not specified	Not specified	Not specified
FUJIFILM Wako Chemicals	High Purity	≥ 99.8	Not specified	≥ 99.9% (GC)	Not specified

Experimental Workflow for Purity Assessment

A systematic approach is essential for the comprehensive evaluation of **Chloroform-d** purity. The following workflow outlines the key experimental procedures.

[Click to download full resolution via product page](#)

Experimental workflow for assessing the purity of **Chloroform-d**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Isotopic Purity by ^1H NMR Spectroscopy

Objective: To determine the isotopic enrichment of deuterium in **Chloroform-d** by quantifying the residual protio-chloroform (CHCl_3) signal.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

- Sample Preparation:
 - Add approximately 0.6 mL of the **Chloroform-d** sample to a clean, dry 5 mm NMR tube.
 - Add a known amount of a suitable internal standard with a well-resolved singlet peak (e.g., 1,3,5-trimethoxybenzene) for quantification.
- Data Acquisition:
 - Acquire a standard one-pulse ^1H NMR spectrum.
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T_1 of the signals of interest to allow for full relaxation and accurate integration.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual CHCl_3 peak.
- Data Processing and Analysis:
 - Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
 - Carefully integrate the residual CHCl_3 peak (typically around 7.26 ppm) and the peak of the internal standard.
 - Calculate the concentration of residual CHCl_3 relative to the internal standard.
 - The isotopic purity (atom % D) is calculated as:

Identification of Volatile Impurities by GC-MS

Objective: To identify and quantify volatile organic impurities in the **Chloroform-d** sample.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Procedure:

- Sample Preparation:
 - Dilute the **Chloroform-d** sample in a high-purity solvent (e.g., hexane) if necessary.
- GC-MS Conditions:
 - Injector: Split/splitless injector, typically in split mode with a high split ratio to avoid column overloading.
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with a wide range of boiling points.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 35-300.
- Data Analysis:
 - Identify the peaks in the total ion chromatogram (TIC).
 - Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the corresponding compound.
 - Quantify the impurities by comparing their peak areas to that of an internal or external standard.

Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in the **Chloroform-d** sample.

Instrumentation: Coulometric or Volumetric Karl Fischer Titrator.

Procedure:

- Titrator Preparation:
 - Ensure the titrator is clean, dry, and equilibrated with the Karl Fischer reagent.
 - Perform a pre-titration to neutralize any residual moisture in the titration cell.
- Sample Analysis:
 - Using a dry syringe, inject a known volume or weight of the **Chloroform-d** sample into the titration cell.
 - The titrator will automatically titrate the water present in the sample and display the result, typically in ppm (parts per million) or as a percentage.
- Quality Control:
 - Run a blank analysis to determine the background moisture level.
 - Analyze a certified water standard to verify the accuracy of the instrument.

Conclusion

The purity of **Chloroform-d** is a critical factor for obtaining reliable and reproducible results in NMR spectroscopy and other sensitive analytical applications. While most reputable suppliers provide high-purity products, the specific levels of isotopic enrichment, water content, and other chemical impurities can vary. Researchers should carefully consider the requirements of their experiments and consult the supplier's Certificate of Analysis to select the most appropriate grade of **Chloroform-d**. The experimental protocols outlined in this guide provide a framework for the in-house verification of solvent purity, ensuring the highest quality data in their research endeavors.

- To cite this document: BenchChem. [A Comparative Analysis of Chloroform-d Purity from Leading Suppliers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b032938#assessing-the-purity-of-chloroform-d-from-different-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com